molecular formula C6H6ClNO B1287482 3-Amino-5-chlorophenol CAS No. 883195-40-2

3-Amino-5-chlorophenol

Cat. No.: B1287482
CAS No.: 883195-40-2
M. Wt: 143.57 g/mol
InChI Key: JOBPGDXYRPFRIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-chlorophenol: is an organic compound with the molecular formula C6H6ClNO . It is a derivative of phenol, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by an amino group and a chlorine atom, respectively. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-chlorophenol typically involves multi-step reactions. One common method is the nucleophilic aromatic substitution of a chlorinated phenol derivative. For instance, starting with 3-chlorophenol, nitration can be performed to introduce a nitro group at the 5-position. This is followed by reduction of the nitro group to an amino group, yielding this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of robust catalysts and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in controlled environments to manage the exothermic nature of the reactions and to ensure safety.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-chlorophenol undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted by other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 3-nitro-5-chlorophenol.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Amino-5-chlorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-chlorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-chlorophenol
  • 3-Amino-2-chlorophenol
  • 3-Amino-6-chlorophenol

Uniqueness

3-Amino-5-chlorophenol is unique due to the specific positioning of the amino and chlorine groups on the benzene ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The specific arrangement allows for unique interactions with biological targets and different reactivity patterns in chemical reactions .

Properties

IUPAC Name

3-amino-5-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBPGDXYRPFRIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601689
Record name 3-Amino-5-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883195-40-2
Record name 3-Amino-5-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Chloro-5-nitrophenol from Example 63A (3.00 g, 17.3 mmol) and zinc powder (5.65 g, 86.4 mmol) in ethanol (80 mL) were heated to 60° C., and a solution of ammonium chloride (1.85 g, 34.6 mmol) in water (16 mL) was added dropwise. The reaction was stirred for further 3 h at 60° C. It was then filtered through Celite®, and the solvent was removed in vacuo. The residue was dissolved in water and extracted with ethyl acetate. The organic layer was dried over sodium sulfate, and the solvent was removed in vacuo. The residue was triturated with DCM, and the precipitate was collected by suction filtration to yield 1.97 g (77%) of the title compound as yellowish crystals.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
5.65 g
Type
catalyst
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
solvent
Reaction Step Two
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-5-chlorophenol
Reactant of Route 2
3-Amino-5-chlorophenol
Reactant of Route 3
3-Amino-5-chlorophenol
Reactant of Route 4
3-Amino-5-chlorophenol
Reactant of Route 5
Reactant of Route 5
3-Amino-5-chlorophenol
Reactant of Route 6
Reactant of Route 6
3-Amino-5-chlorophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.